molecular formula C8H15NO B3054211 3-(3-Methylbutoxy)propanenitrile CAS No. 58936-29-1

3-(3-Methylbutoxy)propanenitrile

Cat. No.: B3054211
CAS No.: 58936-29-1
M. Wt: 141.21 g/mol
InChI Key: YPLSXACEKBMGTH-UHFFFAOYSA-N
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Description

3-(3-Methylbutoxy)propanenitrile (CAS: 58936-29-1) is an aliphatic nitrile derivative characterized by a propionitrile backbone substituted with a 3-methylbutoxy group. This compound belongs to the class of alkoxypropanenitriles, which are synthesized via nucleophilic substitution reactions between acrylonitrile and alcohols. The compound’s applications are inferred from related nitriles, which are used in fragrances, coordination chemistry, and pharmaceutical intermediates.

Properties

IUPAC Name

3-(3-methylbutoxy)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-8(2)4-7-10-6-3-5-9/h8H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPLSXACEKBMGTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30540141
Record name 3-(3-Methylbutoxy)propanenitrile
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Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58936-29-1
Record name 3-(3-Methylbutoxy)propanenitrile
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Record name 3-(3-Methylbutoxy)propanenitrile
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Record name 3-(3-methylbutoxy)propanenitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylbutoxy)propanenitrile typically involves the reaction of 3-chloropropanenitrile with 3-methyl-1-butanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The product is then purified using distillation or chromatography techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylbutoxy)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Methylbutoxy)propanenitrile has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(3-Methylbutoxy)propanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

3-(3-Hexenyloxy)propanenitrile (CAS: 142653-61-0)
  • Structure : Contains a cis-3-hexenyloxy group instead of 3-methylbutoxy.
  • Physical Properties : Colorless to pale yellow liquid; boiling point 250°C; green/violet leaf odor.
  • Synthesis : Produced via cyanethylation of cis-3-hexen-1-ol with acrylonitrile.
  • Applications : Used as a fragrance ingredient due to its aromatic profile .
3-((Pyridin-2-ylmethyl)amino)propanenitrile
  • Structure: Substituted with a pyridine-containing amino group.
  • Reactivity : Forms Ni(II) dithiocarbamate complexes with distorted square-planar geometry, indicating utility in coordination chemistry.
  • Applications : Metal complexes are studied for catalytic or material science applications .
3-(Nonyloxy)propanenitrile (CAS: 5327-01-5)
  • Structure: Features a longer nonyloxy chain.
  • Properties: Higher molecular weight (C12H23NO) and increased hydrophobicity compared to 3-(3-methylbutoxy)propanenitrile.
  • Applications : Likely used in surfactants or hydrophobic coatings .
3-[(3-Methoxyphenyl)amino]propanenitrile (CAS: 26424-07-7)
  • Structure: Aromatic amino substitution instead of alkoxy.
  • Synthesis : Derived from aromatic amines and acrylonitrile via aza-Michael addition .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight Physical State Boiling Point (°C) Key Applications
This compound C8H15NO 153.21 Liquid (inferred) Not reported Fragrances, intermediates
3-(3-Hexenyloxy)propanenitrile C9H15NO 153.23 Colorless liquid 250 Flavoring agent
3-((Pyridin-2-ylmethyl)amino)propanenitrile C10H13N3 175.24 Solid Not reported Metal complexes
3-(Nonyloxy)propanenitrile C12H23NO 197.32 Liquid Not reported Surfactants, coatings
3-[(3-Methoxyphenyl)amino]propanenitrile C10H12N2O 176.22 Solid Not reported Pharmaceuticals

Reactivity and Stability

  • Alkoxy Derivatives : Ether linkages confer stability toward hydrolysis but allow reactivity in radical or nucleophilic substitution reactions.
  • Amino Derivatives: Amino groups enhance nucleophilicity, enabling participation in coordination chemistry and cyclization reactions .
  • Nitrile Group : Common to all compounds; can undergo hydrolysis to carboxylic acids or reduction to amines, expanding synthetic utility .

Biological Activity

3-(3-Methylbutoxy)propanenitrile (CAS Number: 58936-29-1) is a nitrile compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

This compound features a propanenitrile backbone with a 3-methylbutoxy group. Its chemical formula is C8H15NC_8H_{15}N, and it has a molecular weight of approximately 139.21 g/mol. The presence of the nitrile functional group suggests potential reactivity with biological macromolecules, which may underlie its biological effects.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that it may modulate enzyme activity involved in metabolic pathways, potentially influencing processes such as detoxification and xenobiotic metabolism. The nitrile group can also participate in nucleophilic reactions, which may lead to the formation of reactive intermediates capable of altering cellular functions.

Biological Targets

Studies have identified several potential biological targets for this compound:

  • Enzymatic Inhibition : The compound may inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism and the biotransformation of xenobiotics.
  • Receptor Interaction : Preliminary data suggest that it may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways related to inflammation and cellular proliferation.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)25Induction of apoptosis
MCF-7 (Breast)30Cell cycle arrest
A549 (Lung)20Inhibition of proliferation

These results indicate that the compound may have potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy in vivo.

Case Studies

A notable case study examined the effects of this compound on liver enzyme activity in rat models. The study found significant alterations in liver function markers, indicating potential hepatotoxicity at higher doses. This raises concerns regarding its safety profile and necessitates further toxicological evaluation .

Toxicological Profile

Despite its promising biological activity, the toxicological profile of this compound remains underexplored. Initial screenings suggest that it may exhibit mutagenic properties, particularly in high concentrations. Comprehensive toxicological assessments are essential to establish safe exposure levels and understand the implications for human health .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.